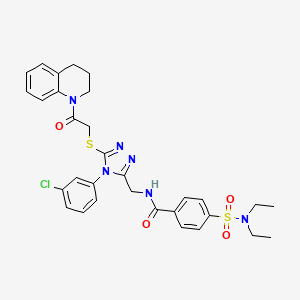![molecular formula C11H12F3NO B2794879 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide CAS No. 15996-88-0](/img/structure/B2794879.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a propanamide group
作用机制
Target of Action
The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
This compound acts as an anti-androgen . It competes with testosterone and dihydrotestosterone for binding to the androgen receptors, thereby inhibiting their action . This results in a decrease in androgen-dependent gene expression.
Biochemical Pathways
It is known that the compound’s anti-androgenic effects can influence the regulation of various genes and proteins involved in cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds are known to undergo extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-androgenic activity. By inhibiting the action of androgens, it can affect cellular proliferation and differentiation in target tissues . This can lead to a decrease in the growth of androgen-dependent tissues, such as in the case of prostate cancer .
生化分析
Biochemical Properties
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is known to interact with several enzymes, proteins, and other biomolecules The nature of these interactions is complex and can vary depending on the specific biochemical context
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect the compound’s localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Friedel-Crafts Acylation: The phenyl ring with the trifluoromethyl group undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amide Formation: The resulting ketone is then converted to the amide using ammonia or an amine under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also considered.
化学反应分析
Types of Reactions: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using suitable conditions.
Major Products Formed:
Oxidation Products: Trifluoromethyl-substituted carboxylic acids.
Reduction Products: Trifluoromethyl-substituted alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, especially in understanding the role of trifluoromethyl groups in biological interactions.
Industry: Utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.
相似化合物的比较
2-Methyl-4-(trifluoromethyl)phenylboronic acid
2-Methyl-4-(trifluoromethyl)phenylacetic acid
2-Methyl-4-(trifluoromethyl)phenylmethanol
Uniqueness: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is unique due to its specific structural features, particularly the presence of the trifluoromethyl group in conjunction with the propanamide moiety. This combination can impart distinct chemical and biological properties compared to similar compounds.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVUBLVKWVYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
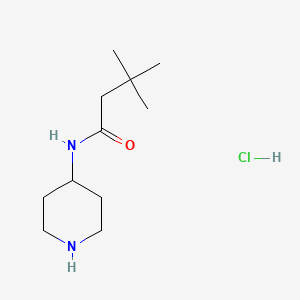

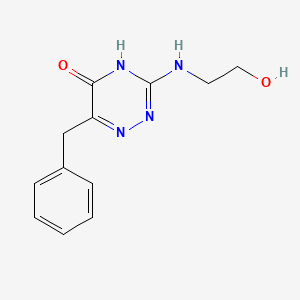
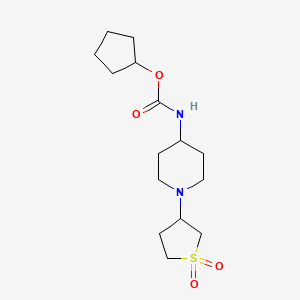
![6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
![N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2794807.png)
![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
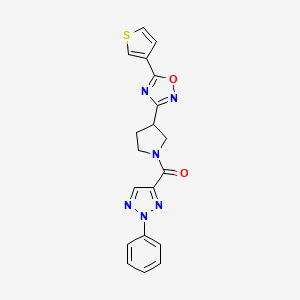
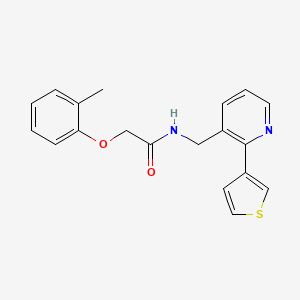
![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)
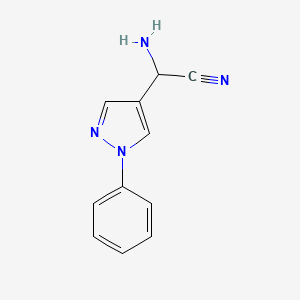
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
